1-((4-硝基苯基)磺酰基)-1H-1,2,4-三唑

描述

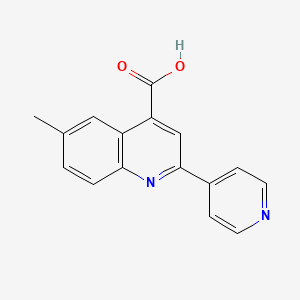

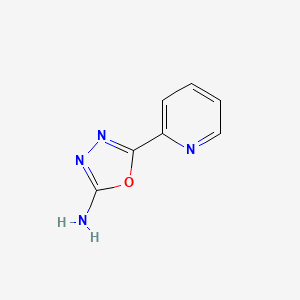

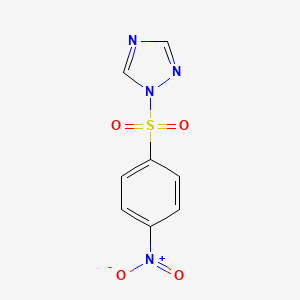

The compound "1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of a sulfonyl group attached to a nitrophenyl moiety, which may contribute to its potential biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of triazole derivatives, such as 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, often involves the use of sulfone reagents as building blocks. For instance, β-keto sulfones and β-nitrile sulfones have been utilized in the Dimroth cyclization to yield 1,2,3-triazoles under mild conditions, indicating the high nucleophilicity of sulfonylmethylenic compounds . Additionally, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, serving as stable precursors to various metal-carbene complexes .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their reactivity and biological activity. For example, the crystal structure of a related compound, 4-nitrophenyl[bis(ethylsulfonyl)]methane complexed with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, shows proton transfer leading to an ion pair with hydrogen bonds between the N-H protons of the protonated molecule and sulfonyl oxygens . This suggests that similar interactions may be present in the structure of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of sulfonyl-triazoles is diverse, with the ability to undergo various chemical transformations. For instance, N-sulfonyl-1,2,3-triazoles can react with alkynes in the presence of a nickel(0)/phosphine catalyst to yield substituted pyrroles . Moreover, sulfonylation of NH-1,2,3-triazoles with sodium sulfinates and thiosulfonates has been achieved under metal-free conditions, leading to the formation of N2-sulfonyl triazoles . The reactivity of 1,5-disubstituted sulfonyl-triazoles has been explored under thermolytic or metal-catalyzed conditions, resulting in the synthesis of α-sulfonyl nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole are influenced by its molecular structure. The presence of the nitro and sulfonyl groups is likely to affect its solubility, stability, and reactivity. For example, the nitro group can participate in electron-withdrawing interactions, while the sulfonyl group can enhance the compound's acidity and reactivity in sulfonylation reactions . The stability of sulfonyl-triazoles as precursors to reactive intermediates, such as Rh-azavinyl carbenes, suggests that they can be used in various synthetic applications .

科学研究应用

- Scientific Field : Computational Chemistry and Biochemistry .

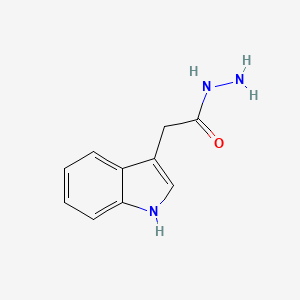

- Summary of the Application : DNSPA was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. It was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

- Methods of Application or Experimental Procedures : The slow evaporation method was used to form single crystals of DNSPA from a methanolic solution .

- Results or Outcomes : The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit. Molecular docking studies showed that DNSPA has a binding energy of -6.37 kcal/mol for E. coli DNA gyrase (5MMN) and -6.35 kcal/mol for COVID-19 main protease (6LU7) .

-

Scientific Field : Material Science .

- Summary of the Application : Hydrogels are composed of three-dimensional structures with hydrated polymeric network. They possess superabsorbent properties which can be controlled by varying the concentration, temperature, pH etc. of the external stimuli environment .

- Methods of Application or Experimental Procedures : Hydrogels are synthesized from various precursors and their properties can be tuned by varying the concentration, temperature, pH etc. of the external stimuli environment .

- Results or Outcomes : Hydrogels have found applications in biomedical field, including tissue engineering, drug delivery, diagnostics, imaging and optics .

-

Scientific Field : Electronics .

- Summary of the Application : Certain compounds are used in the design of multiplexers, a combinational logic circuit designed to switch one of several input lines to a single common output line by the application of a control logic .

- Methods of Application or Experimental Procedures : The design and implementation of multiplexers involve the use of various electronic components and logic gates .

- Results or Outcomes : Multiplexers have wide applications in digital communications, signal routing, data processing, operational systems, etc .

-

Scientific Field : Material Science .

- Summary of the Application : Hydrogels are composed of three-dimensional structures with hydrated polymeric network. They possess superabsorbent properties which can be controlled by varying the concentration, temperature, pH etc. of the external stimuli environment .

- Methods of Application or Experimental Procedures : Hydrogels are synthesized from various precursors and their properties can be tuned by varying the concentration, temperature, pH etc. of the external stimuli environment .

- Results or Outcomes : Hydrogels have found applications in biomedical field, including tissue engineering, drug delivery, diagnostics, imaging and optics .

-

Scientific Field : Electronics .

- Summary of the Application : Certain compounds are used in the design of multiplexers, a combinational logic circuit designed to switch one of several input lines to a single common output line by the application of a control logic .

- Methods of Application or Experimental Procedures : The design and implementation of multiplexers involve the use of various electronic components and logic gates .

- Results or Outcomes : Multiplexers have wide applications in digital communications, signal routing, data processing, operational systems, etc .

属性

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOLKQVFZCVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206461 | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole | |

CAS RN |

57777-84-1 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。